molecular formula C14H20N2O9 B1147992 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone CAS No. 132152-78-4

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone

Cat. No.: B1147992
CAS No.: 132152-78-4
M. Wt: 360.32 g/mol
InChI Key: QHLGKFLFCWDLOA-FDYHWXHSSA-N
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Description

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple acetyl groups and an acetamido group, making it a valuable intermediate in synthetic chemistry and biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone typically involves the acetylation of 2-deoxy-D-glucose derivativesThe acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various acetylated derivatives, oximes, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups facilitate its binding to enzymes and receptors, influencing biochemical pathways such as glycosylation and signal transduction. The acetamido group plays a crucial role in its biological activity by interacting with nucleophiles and other reactive species within the cell.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
  • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide
  • Ethyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside

Uniqueness

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone is unique due to its lactone ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its stability and makes it a valuable intermediate in synthetic and medicinal chemistry.

Properties

CAS No.

132152-78-4

Molecular Formula

C14H20N2O9

Molecular Weight

360.32 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-acetamido-3,4-diacetyloxy-6-hydroxyiminooxan-2-yl]methyl acetate

InChI

InChI=1S/C14H20N2O9/c1-6(17)15-11-13(24-9(4)20)12(23-8(3)19)10(5-22-7(2)18)25-14(11)16-21/h10-13,21H,5H2,1-4H3,(H,15,17)/t10-,11-,12-,13-/m1/s1

InChI Key

QHLGKFLFCWDLOA-FDYHWXHSSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1=NO)COC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC(=O)NC1C(C(C(OC1=NO)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NO)COC(=O)C)OC(=O)C)OC(=O)C

Synonyms

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone

Origin of Product

United States

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